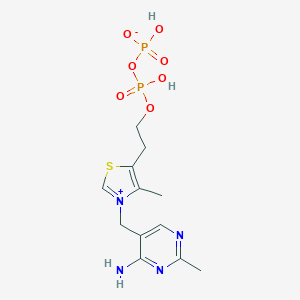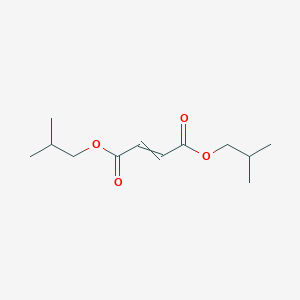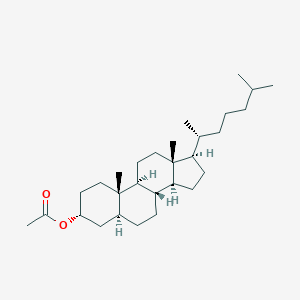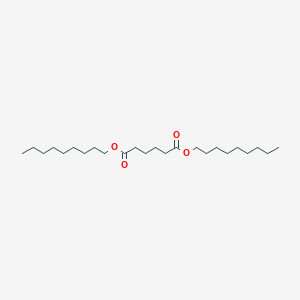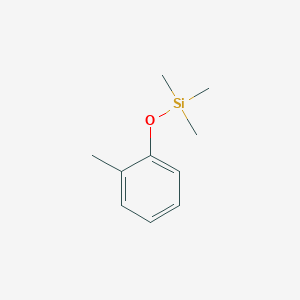
Silane, trimethyl(o-tolyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(o-tolyloxy)-, also known as OTMS, is a silane coupling agent commonly used in materials science and chemistry. It is a colorless liquid with a boiling point of 184-185°C and a molecular weight of 236.38 g/mol. OTMS is a versatile compound that is used in a wide range of applications, including adhesion promotion, surface modification, and crosslinking.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(o-tolyloxy)- is based on its ability to form covalent bonds with both inorganic and organic materials. Silane, trimethyl(o-tolyloxy)- has a reactive silane group that can react with inorganic materials such as glass, aluminum, and silica. It also has a reactive organic group that can react with organic polymers such as polyethylene, polypropylene, and polystyrene. The covalent bonds formed between Silane, trimethyl(o-tolyloxy)- and these materials improve the adhesion, surface properties, and mechanical properties of the resulting composite material.
Effets Biochimiques Et Physiologiques
Silane, trimethyl(o-tolyloxy)- is not known to have any significant biochemical or physiological effects. It is relatively non-toxic and is considered safe for use in laboratory experiments. However, it is recommended that appropriate safety precautions be taken when handling Silane, trimethyl(o-tolyloxy)-, as it is a flammable liquid and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, trimethyl(o-tolyloxy)- has several advantages for use in laboratory experiments. It is a versatile compound that can be used for a wide range of applications, including adhesion promotion, surface modification, and crosslinking. It is also relatively easy to handle and has a high purity. However, there are some limitations to the use of Silane, trimethyl(o-tolyloxy)- in laboratory experiments. It is a flammable liquid and can be hazardous if not handled properly. Additionally, it may not be suitable for certain applications, such as those that require high-temperature stability or resistance to moisture.
Orientations Futures
There are several future directions for the use of Silane, trimethyl(o-tolyloxy)- in scientific research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the use of Silane, trimethyl(o-tolyloxy)- in the development of new composite materials with improved properties, such as increased strength, durability, and resistance to environmental factors. Additionally, there is potential for the use of Silane, trimethyl(o-tolyloxy)- in biomedical applications, such as drug delivery and tissue engineering. Overall, the versatility and unique properties of Silane, trimethyl(o-tolyloxy)- make it a promising compound for future research and development.
Méthodes De Synthèse
Silane, trimethyl(o-tolyloxy)- can be synthesized using various methods, including the reaction of o-tolyl magnesium bromide with trimethylchlorosilane, the reaction of 2-hydroxytoluene with trimethylchlorosilane, and the reaction of o-toluidine with trimethylchlorosilane. The most common synthesis method involves the reaction of o-tolyl magnesium bromide with trimethylchlorosilane in the presence of a catalyst such as copper iodide. This method yields a high purity product with a high yield.
Applications De Recherche Scientifique
Silane, trimethyl(o-tolyloxy)- is widely used in scientific research, particularly in materials science and chemistry. It is used as a coupling agent to promote adhesion between inorganic materials and organic polymers. It is also used as a surface modifier to improve the wettability and dispersibility of inorganic materials in organic solvents. Additionally, Silane, trimethyl(o-tolyloxy)- is used as a crosslinking agent to improve the mechanical properties of polymers.
Propriétés
Numéro CAS |
1009-02-5 |
|---|---|
Nom du produit |
Silane, trimethyl(o-tolyloxy)- |
Formule moléculaire |
C10H16OSi |
Poids moléculaire |
180.32 g/mol |
Nom IUPAC |
trimethyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h5-8H,1-4H3 |
Clé InChI |
NYGJXYBYDZNXQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1O[Si](C)(C)C |
SMILES canonique |
CC1=CC=CC=C1O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



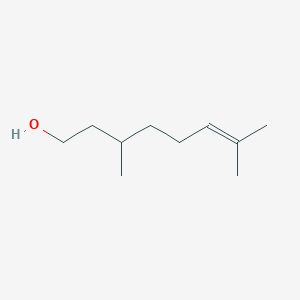
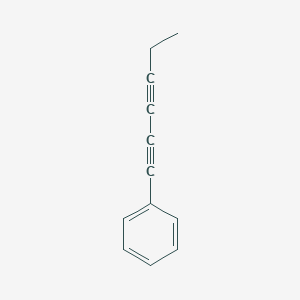
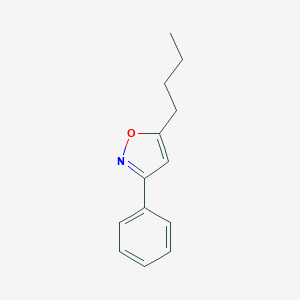
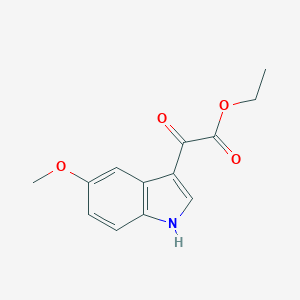
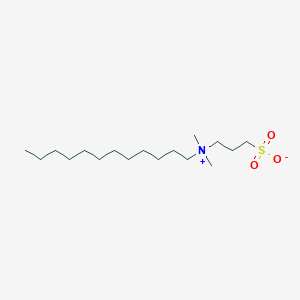
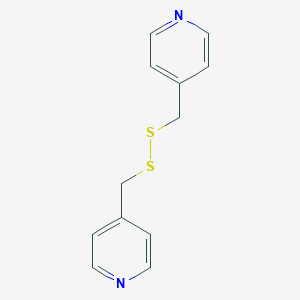
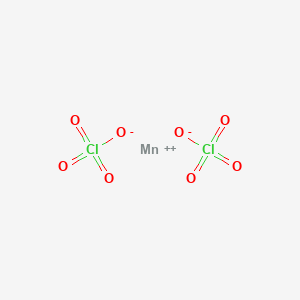
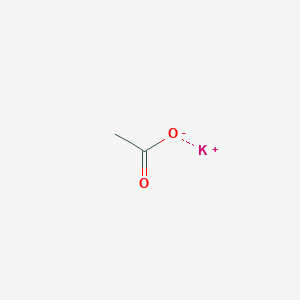
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
![Spiro[4.5]decane](/img/structure/B86366.png)
